molecular formula C32H20N2 B14009223 N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine CAS No. 41614-43-1

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine

Cat. No.: B14009223
CAS No.: 41614-43-1
M. Wt: 432.5 g/mol
InChI Key: GCKQVENQMOTMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of fluorenylidene groups attached to a benzenediamine core. Aromatic amines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine typically involves the condensation of 9H-fluoren-9-one with 1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N4-di(9H-fluoren-9-ylidene)-1,4-benzenediamine include other aromatic amines and fluorenylidene derivatives, such as:

  • N1,N4-di(9H-fluoren-9-ylidene)-1,4-phenylenediamine
  • N1,N4-di(9H-fluoren-9-ylidene)-1,3-benzenediamine
  • N1,N4-di(9H-fluoren-9-ylidene)-1,2-benzenediamine

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

41614-43-1

Molecular Formula

C32H20N2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[4-(fluoren-9-ylideneamino)phenyl]fluoren-9-imine

InChI

InChI=1S/C32H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)33-21-17-19-22(20-18-21)34-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H

InChI Key

GCKQVENQMOTMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)N=C5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.